(S)-(+)-2-butanol

Catalog No.
S585602
CAS No.
4221-99-2
M.F
C4H10O
M. Wt
74.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-2-butanol

CAS Number

4221-99-2

Product Name

(S)-(+)-2-butanol

IUPAC Name

(2S)-butan-2-ol

Molecular Formula

C4H10O

Molecular Weight

74.12 g/mol

InChI

InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/t4-/m0/s1

InChI Key

BTANRVKWQNVYAZ-BYPYZUCNSA-N

SMILES

CCC(C)O

Canonical SMILES

CCC(C)O

Isomeric SMILES

CC[C@H](C)O

(S)-(+)-2-butanol, also known as (S)-butan-2-ol, is a chiral secondary alcohol with the molecular formula C4H10OC_4H_{10}O. It exists as one of two stereoisomers of 2-butanol, the other being (R)-(−)-2-butanol. This compound is typically encountered in a racemic mixture, but the (S)-enantiomer is characterized by its specific optical rotation. (S)-(+)-2-butanol is a colorless, flammable liquid with a pleasant odor, and it is soluble in water and organic solvents in varying degrees .

(S)-(+)-2-Butanol itself does not have a well-defined mechanism of action in biological systems. However, its chiral properties can be crucial in the action of drugs or other molecules it is used to synthesize. Due to its asymmetry, (S)-(+)-2-Butanol can interact differently with other chiral molecules compared to its non-chiral counterpart or its mirror image stereoisomer. This stereoselectivity is essential in developing new drugs as it can influence factors like efficacy and side effects [].

Synthesis of Chiral Materials:

  • Chiral Asymmetric Perylene Diimides (PDIs): (S)-(+)-2-Butanol can be used to synthesize chiral asymmetric PDIs. These molecules spontaneously self-assemble into one-handed nanotubes, exhibiting photoconductive and fluorescent properties [].

Polymerization:

  • Helical Polymers: (S)-(+)-2-Butanol is used to synthesize bulky chiral vinyl monomers. These monomers can be radically polymerized to form helical polymers with a specific screw sense []. This research contributes to the development of novel and functional polymeric materials.

Chiral Solvents:

  • Studying Excited State Photo Transfer: (S)-(+)-2-Butanol acts as a chiral solvent to study the excited state photo transfer of the photoacid, 5,8-dicyano-2-naphthol (DCN2) in a chiral environment []. This research helps understand the behavior of molecules in different environments and has potential applications in areas like chiral photochemistry and asymmetric catalysis.
And formulations due to its favorable properties.
  • Precursor: It is primarily used as a precursor to methyl ethyl ketone, an important solvent in industrial applications.
  • Flavoring Agent: The compound is utilized in the food industry for its pleasant aroma and flavoring properties.
  • Pharmaceuticals: It has potential applications in drug formulation and delivery systems due to its solubility characteristics .
  • (S)-(+)-2-butanol exhibits low toxicity and has been studied for its potential biological activities. It has been noted for its ability to act as a solvent in biological assays and its role in metabolic pathways. Some studies suggest that it may have antimicrobial properties, although further research is needed to confirm these effects .

    Several methods exist for synthesizing (S)-(+)-2-butanol:

    • Hydration of Alkenes: Industrially, it is produced via the hydration of 1-butene or 2-butene using sulfuric acid as a catalyst. This method allows for large-scale production .
    • Grignard Reaction: In laboratory settings, (S)-(+)-2-butanol can be synthesized by reacting ethylmagnesium bromide with acetaldehyde in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran .
    • Biocatalytic Methods: Enzymatic methods using specific microorganisms or enzymes can also produce this compound with high selectivity for the (S)-enantiomer.

    Studies involving (S)-(+)-2-butanol have focused on its interactions within biological systems and its effects on various biochemical pathways. Research indicates that it may influence enzyme activity and metabolic processes, although detailed mechanisms remain under investigation. Its low toxicity profile makes it suitable for further exploration in pharmacological contexts .

    (S)-(+)-2-butanol shares structural similarities with several other alcohols. Here are some comparable compounds:

    Compound NameStructureUnique Characteristics
    1-ButanolCH3(CH2)3OHPrimary alcohol; lower boiling point than 2-butanol
    Isobutanol(CH3)2CHOHBranched structure; different physical properties
    Tert-Butanol(CH3)3COHTertiary alcohol; more sterically hindered
    (R)-(−)-2-butanolCH3CH(OH)CH2CH3Enantiomer of (S)-(+) form; different optical activity

    The uniqueness of (S)-(+)-2-butanol lies in its specific stereochemistry, which imparts distinct physical and chemical properties compared to its structural isomers .

    XLogP3

    0.6

    UNII

    69KXU5NDTO

    GHS Hazard Statements

    Aggregated GHS information provided by 278 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H226 (99.64%): Flammable liquid and vapor [Warning Flammable liquids];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (99.28%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    H336 (99.28%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
    Narcotic effects];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Flammable Irritant

    Flammable;Irritant

    Other CAS

    4221-99-2

    Wikipedia

    (+)-2-butanol

    Dates

    Modify: 2023-08-15

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